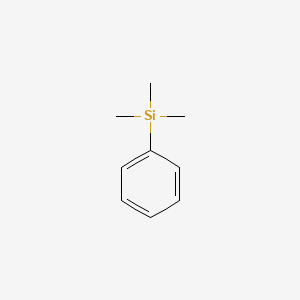
Phenyltrimethylsilane
Cat. No. B1584984
:
768-32-1
M. Wt: 150.29 g/mol
InChI Key: KXFSUVJPEQYUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06024897
Procedure details


A toluene (5 g) solution containing 0.87 g (8.60 mmol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 20.0 g (0.870 mol) of sodium dispersion and 48.0 g (0.426 mol) of chlorobenzene in 160 g of tolunene, at room temperature, and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry, 46.3 g (0.426 mol) of trimethylchlorosilane was added, dropwise, keeping the reaction temperature in the range of from 15 to 20° C., and then the reaction mixture was subjected to hydrolysis with 100 ml of water. After the separated organic layer was washed with water three times, the thus-obtained organic solution was subjected to gas chromatography analysis. As a result, it was found that benzyltrimethylsilane was produced, at the yield of 98.5%, while the yield of phenyltrimethylsilane was not more than 0.5%. This fact indicates that phenyl sodium was almost quantitatively converted to benzyl sodium. Further, a solvent was distilled off from the obtained organic layer, and then the remaining slightly yellowish oil was distilled under reduced pressure, to give 65.5 g of benzyltrimethylsilane (0.399 mol, 93.7%, b.p. 120 to 122° C./100 mmHg).






Identifiers


|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[C:8]1([Na])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Na].ClC1C=CC=CC=1.[CH3:23][Si:24]([CH3:27])([CH3:26])Cl>O.C1(C)C=CC=CC=1>[C:8]1([Si:24]([CH3:27])([CH3:26])[CH3:23])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |^1:14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
46.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
at room temperature, and then the reaction mixture was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from 15 to 20° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
After the separated organic layer was washed with water three times
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

